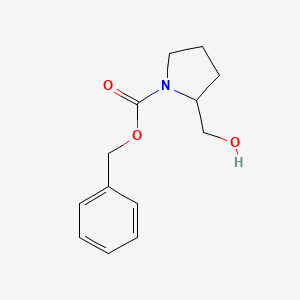
2-(Chloromethyl)phenyl isocyanate
Übersicht
Beschreibung
2-(Chloromethyl)phenyl isocyanate: is an organic compound with the molecular formula ClCH₂C₆H₄NCO . It is a derivative of phenyl isocyanate, where a chloromethyl group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Substitution Reactions: One common method involves the reaction of omega-chloroalkyl isocyanates with active methylene compounds in the presence of bases like triethylamine or sodium.
Oxidation of Isonitriles: Another method includes the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.
Industrial Production Methods: Industrial production often involves the large-scale synthesis of isocyanates through the phosgenation of amines. This method is widely used due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-(Chloromethyl)phenyl isocyanate can undergo substitution reactions with various nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Cycloaddition Reactions: It can also participate in cycloaddition reactions, forming oxazolidines, thiazolidines, and oxazines.
Common Reagents and Conditions:
Amines: React with isocyanates to form ureas.
Alcohols: React with isocyanates to form carbamates.
Bases: Such as triethylamine or sodium, are often used to facilitate these reactions.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Oxazolidines, Thiazolidines, and Oxazines: Formed from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Chloromethyl)phenyl isocyanate is used as a building block in organic synthesis. It is particularly useful in the synthesis of heterocyclic compounds and in the preparation of various isocyanate derivatives .
Biology and Medicine: In biological research, isocyanates are used to modify proteins and other biomolecules. This compound can be used to introduce functional groups into biomolecules, aiding in the study of protein functions and interactions .
Industry: Industrially, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity makes it a valuable intermediate in the manufacture of various chemical products .
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)phenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (NCO) reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. This reactivity is due to the electrophilic nature of the carbon in the isocyanate group, which readily forms bonds with nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Phenyl isocyanate (C₆H₅NCO): Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-(Chloromethyl)phenyl isocyanate: Similar structure but with the chloromethyl group in a different position, affecting its reactivity and applications.
Uniqueness: 2-(Chloromethyl)phenyl isocyanate is unique due to the presence of the chloromethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it particularly useful in the synthesis of complex organic molecules and in industrial applications where high reactivity is desired .
Eigenschaften
IUPAC Name |
1-(chloromethyl)-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYOTPBIDRGAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392708 | |
| Record name | 2-(Chloromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52986-66-0 | |
| Record name | 2-(Chloromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1598411.png)



